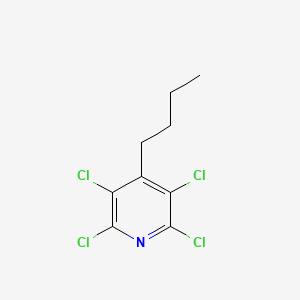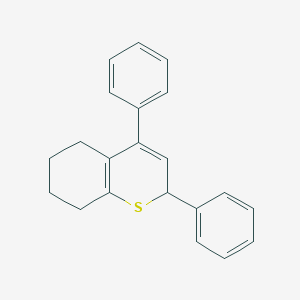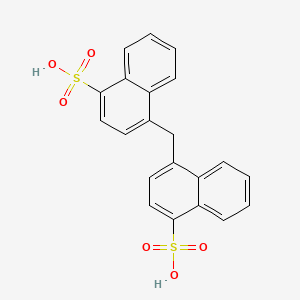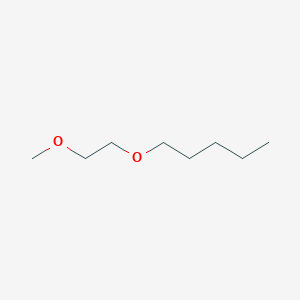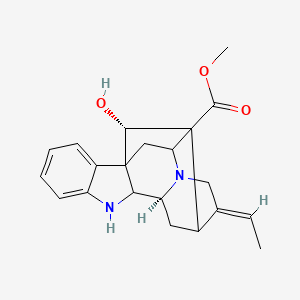
(+)-Quebrachidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Quebrachidine is a naturally occurring alkaloid found in the bark of the Aspidosperma quebracho tree. This compound is known for its complex molecular structure and has been the subject of extensive research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Quebrachidine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of indole derivatives, which undergo a series of reactions such as cyclization, oxidation, and reduction to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic chemistry have led to more efficient methods, including the use of biocatalysts and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+)-Quebrachidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (+)-Quebrachidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
(+)-Quebrachidine is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other alkaloids found in the Aspidosperma genus, such as:
- Ajmalicine
- Yohimbine
- Reserpine
These compounds share some structural similarities but differ in their specific effects and applications, highlighting the uniqueness of this compound in scientific research.
Properties
CAS No. |
21641-60-1 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (10S,13E,16S,18S)-13-ethylidene-18-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-18,22,24H,8-10H2,1-2H3/b11-3-/t13?,15-,16-,17?,18-,20?,21?/m0/s1 |
InChI Key |
RLUORQGMBKDXPO-CFAUMIGUSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3CC1C4([C@@H]2CC5([C@@H]4O)C3NC6=CC=CC=C56)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4O)C(=O)OC |
melting_point |
263 - 264 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



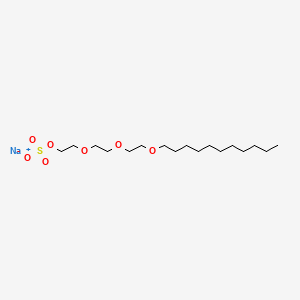
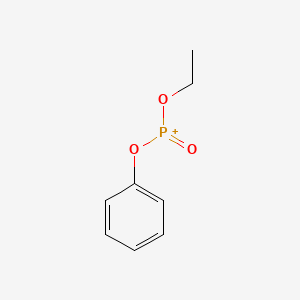


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
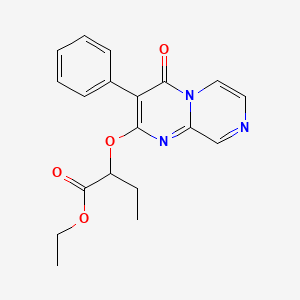
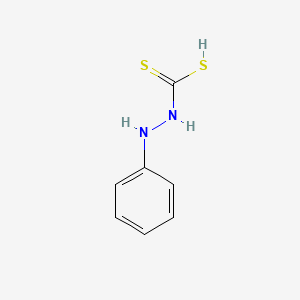
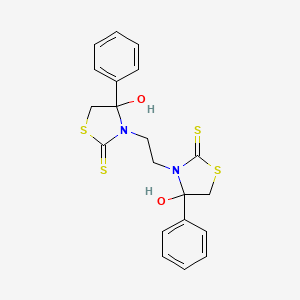
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
